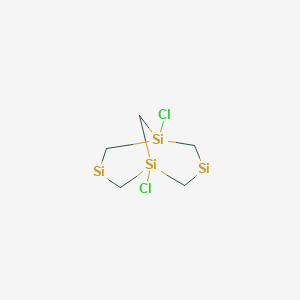
CID 13311051
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13311051” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 13311051” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes a series of chemical reactions such as alkylation, halogenation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of advanced technologies to monitor and control the reaction parameters, ensuring consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 13311051” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, “CID 13311051” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, “this compound” is studied for its interactions with biological molecules. It is used in assays to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, “this compound” is investigated for its potential therapeutic properties. Researchers explore its efficacy in treating various diseases and conditions, as well as its safety and pharmacokinetics.
Industry
In industrial applications, “this compound” is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of “CID 13311051” involves its interaction with specific molecular targets in biological systems. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its use in medicine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 13311051” include other chemical entities with related structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a versatile chemical entity with significant importance in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications, and ongoing studies continue to explore its potential in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H10Cl2Si4 |
|---|---|
Molecular Weight |
253.38 g/mol |
InChI |
InChI=1S/C5H10Cl2Si4/c6-10-1-8-2-11(7,5-10)4-9-3-10/h1-5H2 |
InChI Key |
KFEMQKZMYZVWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si]C[Si]2(C[Si]C[Si]1(C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















